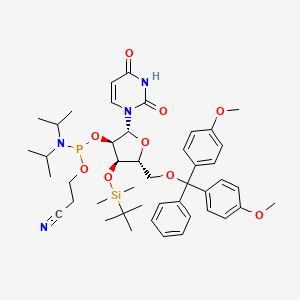

5'-O-DMT-3'-O-tert-Butyldimethylsilyl-uridine-2'-CE phosphoramidite

Description

Note: The compound name provided in the query (3'-O-TBDMS and 2'-CE phosphoramidite) conflicts with standard RNA synthesis conventions, where the 2'-hydroxyl is typically protected (e.g., with TBDMS), and the phosphoramidite group is attached at the 3'-position for chain elongation. Based on literature evidence, this analysis assumes the intended structure is 5'-O-DMT-2'-O-TBDMS-uridine-3'-CE phosphoramidite (CAS 118362-03-1), a well-characterized RNA synthesis building block .

Properties

IUPAC Name |

3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-41-40(58-60(10,11)44(5,6)7)38(56-42(41)48-28-26-39(50)47-43(48)51)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVSHRLVIXPYEZ-ZMHKPELYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O9PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100582 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129451-77-0 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129451-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite involves multiple steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) using imidazole as a catalyst.

Phosphitylation: The 2’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in controlled environments to ensure high purity and yield. The process includes:

Batch Processing: Using large reactors to carry out the protection and phosphitylation reactions.

Purification: Employing techniques such as column chromatography and crystallization to purify the final product.

Quality Control: Conducting rigorous testing, including HPLC and NMR, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite undergoes several types of reactions:

Deprotection: Removal of the protective groups under specific conditions.

Coupling: Reaction with other nucleosides to form oligonucleotides.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal, fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal, and basic conditions (e.g., ammonium hydroxide) for CE removal.

Coupling: Typically performed using an activator like tetrazole in an anhydrous solvent such as acetonitrile.

Major Products

Oligonucleotides: The primary products formed are modified oligonucleotides with specific sequences and functionalities.

Scientific Research Applications

5’-O-DMT-3’-O-tert-Butyldimethylsilyl-uridine-2’-CE phosphoramidite is widely used in various fields:

Chemistry: For the synthesis of modified oligonucleotides used in research and diagnostics.

Biology: In the study of gene expression and regulation, as well as in the development of antisense oligonucleotides.

Medicine: For the creation of therapeutic oligonucleotides targeting specific diseases, including genetic disorders and cancers.

Industry: In the production of diagnostic tools and therapeutic agents.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Incorporation into Oligonucleotides: The protective groups ensure that the uridine is incorporated accurately into the growing oligonucleotide chain.

Stabilization: The protective groups also enhance the stability of the oligonucleotide during synthesis, preventing degradation and side reactions.

Targeting Specific Sequences: The resulting oligonucleotides can bind to specific DNA or RNA sequences, modulating gene expression or inhibiting the function of target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphoramidites

Structural and Functional Comparisons

Key analogues are compared below based on protecting groups, nucleobase modifications, and applications:

Table 1: Structural Comparison of Uridine-Based Phosphoramidites

Table 2: Performance Metrics

Key Differentiators

Protecting Group Chemistry :

- TBDMS (2'-O) : Provides robust protection but introduces steric hindrance, requiring extended coupling times (e.g., 12 min vs. 8 min for MOE) .

- MOE (2'-O) : Reduces steric bulk, improving coupling efficiency and enabling therapeutic RNA with longer half-lives .

- ACE (2'-O) : Allows rapid deprotection under mild acidic conditions but involves multi-step synthesis (~9 days) .

Nucleobase Modifications: 5-Bromouridine: Enhances crosslinking for structural studies (e.g., crystallography) . Pseudouridine: Mimics natural RNA modifications, improving stability and reducing immunogenicity .

Applications :

Critical Research Findings

- Steric Effects : Bulky 2'-O-TBDMS groups reduce coupling efficiency by ~20% compared to 2'-O-MOE analogues, necessitating optimized coupling protocols (e.g., extended reaction times) .

- Stability : 2'-O-TBDMS protection increases RNA resistance to nucleases but complicates deprotection (requires fluoride-based reagents) .

- Therapeutic Potential: 2'-O-MOE-modified RNAs show 3–5-fold longer plasma half-lives compared to TBDMS-protected strands .

Biological Activity

5'-O-DMT-3'-O-tert-Butyldimethylsilyl-uridine-2'-CE phosphoramidite is a modified nucleoside widely utilized in the synthesis of oligonucleotides. This compound is characterized by its unique chemical structure, which enhances its stability and reactivity during synthesis. Understanding its biological activity is crucial for applications in molecular biology, particularly in gene therapy and RNA interference.

The molecular formula for this compound is with a molecular weight of 803.1 g/mol. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position and a tert-butyldimethylsilyl (TBDMS) group at the 3' position, which contribute to its stability and facilitate the synthesis of oligonucleotides .

Antitumor Activity

Research indicates that nucleoside analogs, including those modified with TBDMS groups, exhibit significant antitumor properties. These compounds can interfere with DNA synthesis and repair mechanisms, making them effective in cancer treatment . For instance, studies have shown that phosphoramidites can be incorporated into oligonucleotides that exhibit potent silencing activity against specific RNA targets in cancer cells .

Gene Silencing

The incorporation of 5'-O-DMT-3'-O-tert-Butyldimethylsilyl-uridine into small interfering RNA (siRNA) constructs has demonstrated enhanced stability and improved cellular uptake. This modification allows for effective gene silencing by promoting the formation of RISC (RNA-induced silencing complex), which is essential for the degradation of target mRNA .

Stability and Reactivity

The TBDMS group significantly enhances the stability of the nucleoside during oligonucleotide synthesis. This modification protects against hydrolysis and improves the overall yield of synthesized products. The compound's stability under physiological conditions has been confirmed through various studies, indicating its potential for therapeutic applications .

Case Studies

-

In Vitro Studies on HeLa Cells :

- Oligonucleotides synthesized using 5'-O-DMT-3'-O-tert-Butyldimethylsilyl-uridine showed effective gene knockdown in HeLa cells when incorporated into siRNA constructs.

- The study reported a significant decrease in target gene expression levels, demonstrating the compound's efficacy in gene silencing applications .

- Antitumor Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 5'-O-DMT-3'-O-TBDMS-uridine-2'-CE phosphoramidite?

Methodological Answer: The synthesis typically involves sequential protection and phosphitylation steps:

Protection of the 5'-hydroxyl group with 4,4′-dimethoxytrityl (DMT) chloride under basic conditions (e.g., pyridine/DMAP) to achieve regioselective tritylation .

Silylation of the 3'-hydroxyl using tert-butyldimethylsilyl (TBDMS) chloride to block reactivity at this position .

Phosphitylation of the 2'-hydroxyl with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane (CH₂Cl₂) and DIEA (2.2 eq.), stirred under argon for 1 hour. Excess reagents are quenched with methanol, followed by purification via ethyl acetate extraction and sodium bicarbonate washing .

Q. How is the purity and structural integrity of this phosphoramidite validated post-synthesis?

Methodological Answer: Analytical techniques include:

³¹P NMR spectroscopy : To confirm phosphoramidite formation (δ ~174–180 ppm for phosphorothioamidites; slight variations depend on substituents) .

Reverse-phase HPLC : Using a C18 column with a triethylammonium acetate/acetonitrile gradient (5–65% over 60 min) to assess purity (>95% required for oligonucleotide synthesis) .

Mass spectrometry (ESI-MS or MALDI-TOF) : To verify molecular weight and detect side products (e.g., incomplete silylation or tritylation) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this phosphoramidite into RNA oligonucleotides?

Methodological Answer: Key parameters to adjust:

Activation time : Limit to 30–60 seconds to minimize phosphoramidite degradation.

Coupling reagent : Use 5-ethylthio-1H-tetrazole (ETT) or pyridinium trifluoroacetate for efficient activation .

Moisture control : Maintain anhydrous conditions (acetonitrile <10 ppm H₂O) to prevent hydrolysis.

Stepwise yield monitoring : Use trityl assay (UV quantification of DMT⁺ release) to identify inefficiencies. Contradictions in reported yields (e.g., 99% in vs. variable yields in ) may arise from differences in silyl group stability under acidic conditions .

Q. What strategies mitigate instability of the TBDMS group during prolonged oligonucleotide synthesis?

Methodological Answer:

Deprotection timing : Avoid extended exposure to acidic conditions (e.g., trichloroacetic acid in dichloromethane) during DMT removal, as TBDMS is acid-labile.

Alternative protecting groups : For long syntheses, consider using more stable groups like triisopropylsilyl (TIPS) or 2′-O-MOE .

Post-synthesis handling : After cleavage from the solid support, use ammonium hydroxide/ethanol (3:1) for silyl removal, ensuring temperature control (55°C, 16 hours) to prevent RNA backbone degradation .

Q. How can contradictory data on phosphoramidite reactivity in 2′-modified RNA synthesis be resolved?

Methodological Answer:

Comparative kinetic studies : Monitor coupling rates via ³¹P NMR or trityl assay under varying conditions (e.g., activator concentration, temperature).

Side-product analysis : Use LC-MS to identify dimers or hydrolyzed products, which indicate competing reactions (e.g., phosphoramidite oxidation or moisture ingress) .

Validation with model sequences : Synthesize short oligonucleotides (e.g., 12-mers) with controlled modifications to isolate variables affecting yield .

Q. What methodologies enable site-specific incorporation of this phosphoramidite into functionalized RNA probes?

Methodological Answer:

Solid-phase synthesis : Use a DNA/RNA synthesizer with a 1 µmol scale protocol. Dissolve the phosphoramidite in anhydrous acetonitrile (0.067 mM) and couple using standard RNA cycles .

Post-synthetic labeling : Introduce fluorophores or quenchers at the 5′-end via phosphoramidite derivatives (e.g., 6-FAM or Yakima Yellow) after deprotection .

Crosslinking applications : Incorporate 5-bromo-U or 2′-F modifications for UV crosslinking or structural studies, leveraging the 2′-CE group’s compatibility with photolabile moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.